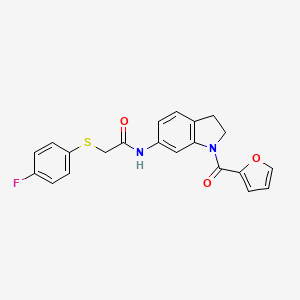

2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIESHOUZAYFVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride and a suitable base.

Attachment of the 4-fluorophenylthio Group: The 4-fluorophenylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a 4-fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Alcohols, amines, and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural analogs and their key features:

Key Observations :

- Thioether vs. Ether Linkages : The target compound’s thioether group (C-S-C) may confer greater resistance to oxidative metabolism compared to ether-linked analogs (e.g., LBJ-01 in ) .

- Fluorophenyl Positioning : Unlike LBJ-03 (4-fluorophenyl on the acetamide nitrogen), the target compound positions the fluorophenyl group on the thioether side chain, which may influence steric and electronic interactions .

Pharmacological and Physicochemical Comparisons

Table: Pharmacological Data for Selected Analogs

Analysis :

- Yield and Stability : The target compound’s synthetic route may face challenges similar to 2h (55% yield) due to steric hindrance from the indolin-furan group .

- Solubility : The furan moiety may improve solubility compared to naphthyl-substituted 2h but could still require formulation adjustments for in vivo efficacy .

SAR (Structure-Activity Relationship) Trends

- Thioether vs. Thioaryl : Compounds with arylthio groups (e.g., 2k in ) exhibit lower cytotoxicity than alkylthio analogs, suggesting the target compound’s fluorophenylthio group balances activity and toxicity .

- Fluorine Substitution: 4-Fluorophenyl derivatives (e.g., LBJ-03, 2h) consistently show enhanced target binding over non-fluorinated analogs, likely due to electronegativity and van der Waals interactions .

- Heterocyclic Diversity : Benzothiazole () and pyrimidine () cores show varied kinase inhibition profiles, implying the target’s indolin-furan group could access unique biological targets .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 426.5 g/mol. Its structure features a furan-2-carbonyl moiety linked to an indoline scaffold, which is further substituted with a 4-fluorophenyl thio group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 1234958-31-6 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives similar to this compound. For instance, related compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

In vitro tests indicated that these compounds not only inhibited bacterial growth but also demonstrated potent antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of the compound has been explored through various assays. In particular, derivatives related to this compound have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that these compounds exhibited cytotoxic effects with IC₅₀ values significantly lower than those of conventional chemotherapeutics . The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of related compounds were assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity greater than that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions . The ability to scavenge free radicals is critical in mitigating cellular damage and preventing various diseases.

Case Studies

- Antimicrobial Evaluation : A study conducted on several pyrazole derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. Among these, compounds structurally similar to this compound displayed promising results in both MIC and MBC tests .

- Cytotoxicity Assays : In a comparative study involving various indoline derivatives, it was found that those containing the furan moiety exhibited enhanced cytotoxicity against cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.